molecular formula C12H23N3O2 B15506244 N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide

Cat. No.: B15506244
M. Wt: 241.33 g/mol
InChI Key: WQLNIFNYPOYERF-UHFFFAOYSA-N
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Description

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide (CAS: 1354024-85-3) is a heterocyclic compound with the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol . Its structure features a piperidin-3-yl core substituted with an ethylacetamide group and a chiral (S)-2-aminopropanoyl moiety. The compound is synthesized with high purity (≥98%) and is characterized by advanced analytical techniques, including NMR, LC-MS, and HPLC .

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide

InChI

InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3

InChI Key

WQLNIFNYPOYERF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Purity/Yield References
This compound 1354024-85-3 C₁₃H₂₅N₃O₂ 255.36 (S)-2-aminopropanoyl ≥98%
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide - C₁₁H₂₀N₄O₂ 240.31 Hydroxyimino group 68–72% yield
N-[1-(2-chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1353945-71-7 C₁₂H₂₀ClN₃O₂ 246.74 Chloro-acetyl group -
N-[1-(2-aminoethyl)-piperidin-3-yl]-N-ethylacetamide 2090407-66-0 C₁₁H₂₃N₃O 213.33 Aminoethyl group -
N-((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide 1354032-91-9 C₁₆H₂₉N₃O₂ 295.43 (S)-2-amino-3-methylbutanoyl -

Key Observations :

Substituent Impact on Molecular Weight: The primary compound (255.36 g/mol) is heavier than analogs with simpler substituents (e.g., aminoethyl: 213.33 g/mol ) but lighter than branched variants like the 3-methylbutanoyl derivative (295.43 g/mol ).

Stereochemical Specificity: The (S)-configuration in the parent compound contrasts with racemic or undefined stereochemistry in analogs like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide , which may influence target binding or metabolic stability.

Synthetic Complexity: The hydroxyimino derivative (68–72% yield ) demonstrates comparable synthetic efficiency to the parent compound, while chloro-acetyl analogs may require specialized handling due to reactivity .

Functional Group Influence on Bioactivity

  • Chloro-acetyl Group (Compound in ) : Increases electrophilicity, raising reactivity but possibly introducing toxicity concerns.
  • 3-Methylbutanoyl Branch (Compound in ): Enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Preparation Methods

Stepwise Synthesis Protocol

The synthesis of N-[1-(2-Aminopropanoyl)piperidin-3-yl]-N-ethylacetamide proceeds through three principal stages:

Stage 1: Piperidine Core Functionalization
Piperidine undergoes N-alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving 78% yield of N-ethylpiperidine intermediate.

Stage 2: Acylation with 2-Aminopropanoic Acid
The N-ethylpiperidine intermediate reacts with 2-aminopropanoyl chloride under Schotten-Baumann conditions. This step employs a biphasic system of dichloromethane (DCM) and 2% aqueous sodium hydroxide (NaOH) at 0–5°C, yielding 65% of the 2-aminopropanoyl-piperidine derivative.

Stage 3: Final Acetamide Formation
The secondary amine group of the intermediate undergoes acetylation using acetic anhydride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a catalyst. The reaction reaches completion within 6 hours at room temperature, producing the target compound with 82% purity before chromatography.

Alternative One-Pot Methodology

A streamlined approach combines Stages 2 and 3 using 2-aminopropanoic acid mixed anhydride, generated in situ from isobutyl chloroformate. This method reduces purification steps and achieves a 58% overall yield, though it requires stringent temperature control (–10°C during anhydride formation).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps, while ethereal solvents (THF) improve acetamide yields by minimizing side reactions. Elevated temperatures (>70°C) during alkylation stages lead to N-de-ethylation side products, necessitating precise thermal regulation.

Catalytic Systems

The use of potassium iodide (KI) as a phase-transfer catalyst in alkylation reactions increases yields by 12–15% compared to uncatalyzed conditions. Similarly, substituting Et₃N with 4-dimethylaminopyridine (DMAP) in acetylation steps reduces reaction time by 40%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with a gradient elution system (ethyl acetate:methanol 95:5 to 80:20). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention time (Rt) = 8.2 minutes.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 1.12 (t, J = 7.2 Hz, 3H, –CH₂CH₃), 1.85–2.05 (m, 4H, piperidine H), 2.10 (s, 3H, –COCH₃), 3.15–3.45 (m, 6H, –NCH₂– and piperidine H), 4.25 (q, J = 6.8 Hz, 1H, –CH(CH₃)NH₂), 7.82 (br s, 1H, –NH–).

ESI-MS: m/z 256.2 [M+H]⁺ (calculated 255.36).

Critical Analysis of Synthetic Challenges

Racemization Control

The (S)-2-aminopropanoyl configuration requires strict enantiomeric control during acylation. Using Hünig's base (N,N-diisopropylethylamine) instead of NaOH reduces racemization from 18% to <5%, preserving stereochemical integrity.

Byproduct Formation

Major impurities include:

  • Over-alkylated products from residual ethylating agents
  • Oxazolone derivatives formed via intramolecular cyclization
    Optimized quenching protocols with ice-cold ammonium chloride solution reduce these byproducts to <2%.

Scalability and Industrial Relevance

Pilot-scale batches (500 g) demonstrate consistent reproducibility using the following parameters:

Parameter Laboratory Scale Pilot Scale
Reaction Volume (L) 0.5 50
Cooling Rate (°C/min) 2 0.5
Yield (%) 72 68
Purity Post-Column (%) 98.5 97.2

The process economics analysis reveals a raw material cost of $12.50/g at kilogram-scale production, making it viable for preclinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide, and how can purity be ensured during synthesis?

  • Methodology : Multi-step synthesis typically involves (1) functionalizing the piperidine ring with a 2-aminopropanoyl group via acylation, followed by (2) introducing the N-ethylacetamide moiety through nucleophilic substitution or coupling reactions. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions. Purification requires column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and ¹H/¹³C NMR .
  • Data Validation : Mass spectrometry (ESI-MS) and elemental analysis verify molecular identity.

Q. How is the structural conformation of this compound characterized, and what techniques resolve stereochemical uncertainties?

  • Methodology : X-ray crystallography is optimal for resolving the 3D conformation of the piperidine ring and acetamide substituents. For stereochemical analysis, chiral HPLC or circular dichroism (CD) spectroscopy can differentiate enantiomers. Computational tools (e.g., Gaussian for DFT calculations) predict stable conformers and hydrogen-bonding patterns .
  • Key Parameters : Dihedral angles between the piperidine and acetamide groups influence biological activity .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology :

  • Neuropharmacology : Radioligand binding assays (e.g., μ-opioid or dopamine D₂ receptors) at 1–100 µM concentrations .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s neuropharmacological profile?

  • Methodology :

  • Substituent Modification : Replace the ethyl group in N-ethylacetamide with bulkier alkyl chains (e.g., isopropyl) to assess receptor selectivity .
  • Piperidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Data Analysis : Correlate IC₅₀ values (from dose-response curves) with steric/electronic parameters using QSAR models .

Q. What computational strategies predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database for off-target binding (e.g., hERG channel inhibition) .
  • ADMET Prediction : SwissADME or ProTox-II assess permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
    • Validation : Compare in silico predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier penetration (PAMPA assay) .
  • Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., N-deethylation) that may reduce efficacy .
    • Statistical Tools : Multivariate regression analysis to isolate variables (e.g., solubility vs. protein binding) .

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